1-[2-(3-Iodophenoxy)ethyl]piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18INO |
|---|---|
Molecular Weight |
331.19 g/mol |
IUPAC Name |
1-[2-(3-iodophenoxy)ethyl]piperidine |
InChI |
InChI=1S/C13H18INO/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2 |
InChI Key |
SDKDOXHHLRUIQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC(=CC=C2)I |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design for 1 2 3 Iodophenoxy Ethyl Piperidine
Strategic Approaches to the Synthesis of the Piperidine (B6355638) Core Structure
The piperidine moiety is a ubiquitous heterocyclic scaffold in a vast number of pharmaceutical agents. Its synthesis can be achieved through various established methods, with the choice of route often depending on the desired substitution pattern and stereochemistry.
Common strategies for constructing the piperidine ring include:
Catalytic Hydrogenation of Pyridine (B92270) Derivatives: The reduction of substituted pyridines is a direct and widely used method for obtaining the corresponding piperidines. dtic.milgoogle.com This can be accomplished using various catalysts such as nickel, platinum, or palladium, often under hydrogen pressure. google.com For instance, the catalytic hydrogenation of pyridine itself using a nickel catalyst at elevated temperatures and pressures yields piperidine. google.com
Reductive Amination of Dicarbonyl Compounds: The reaction of a primary amine with a 1,5-dicarbonyl compound, followed by reductive cyclization, provides a versatile route to substituted piperidines.
Cyclization of Amino Alcohols: Primary amines can undergo N-heterocyclization with diols, catalyzed by transition metal complexes like those containing iridium, to form a variety of cyclic amines, including piperidines. organic-chemistry.org A one-pot synthesis from amino alcohols can also be achieved through chlorination with thionyl chloride, followed by cyclization. organic-chemistry.org
Intramolecular Cyclization Reactions: Aza-Michael reactions and other intramolecular cyclization strategies are powerful tools for constructing the piperidine ring. nih.gov For example, the intramolecular cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can lead to 2,4-disubstituted piperidines. organic-chemistry.org
The specific precursor required for the synthesis of 1-[2-(3-Iodophenoxy)ethyl]piperidine is piperidine itself, which is commercially available. However, understanding these fundamental synthetic strategies is crucial when considering the synthesis of analogs or when scaling up production.
Formation of the Ether Linkage (Phenoxy-Ethyl) in the this compound Scaffold
The ether linkage in this compound is typically formed through a Williamson ether synthesis. This reaction involves the coupling of an alkoxide with a suitable alkyl halide. In the context of this specific molecule, two primary approaches can be envisioned:
Route A: Reaction of 3-Iodophenol (B1680319) with an N-alkylated Piperidine: This approach involves the deprotonation of 3-iodophenol to form the corresponding phenoxide, which then acts as a nucleophile, displacing a leaving group on a 2-substituted ethylpiperidine derivative (e.g., 1-(2-chloroethyl)piperidine (B1294334) or 1-(2-bromoethyl)piperidine).
Route B: Reaction of Piperidine with a 2-(3-Iodophenoxy)ethyl Halide: Alternatively, piperidine can act as a nucleophile, attacking a 1-(2-haloethoxy)-3-iodobenzene derivative. This route is often preferred as it avoids the need to handle potentially unstable N-haloethylpiperidines.
A common method for this type of ether synthesis involves reacting the appropriate phenol (B47542) with a dihaloalkane under basic conditions to form a haloalkoxybenzene, which is then reacted with the amine. For example, a substituted phenol can be reacted with a dihaloethane in the presence of a base like potassium carbonate to yield the corresponding 2-phenoxyethyl halide, which is then subsequently reacted with piperidine.
Regioselective Iodination Strategies for the Aromatic Ring of this compound
The introduction of the iodine atom at the meta-position of the phenoxy group is a critical step that requires careful control of regioselectivity. The directing effects of the ether oxygen on the aromatic ring must be considered. The alkoxy group is an ortho-, para-director, meaning that direct electrophilic iodination of the unsubstituted phenoxyethylpiperidine would likely yield a mixture of ortho- and para-iodinated products, with the meta-isomer being a minor component.
Therefore, achieving the desired 3-iodo substitution typically involves one of two main strategies:
Starting with a Pre-iodinated Precursor: The most straightforward approach is to begin the synthesis with a commercially available or readily synthesized meta-substituted phenol, such as 3-iodophenol. This ensures the iodine atom is correctly positioned from the outset. The subsequent etherification with a suitable 2-piperidinoethyl halide derivative then completes the synthesis of the target molecule.
Directed Iodination: In cases where a pre-iodinated starting material is not available or is prohibitively expensive, directed iodination methods can be employed. This might involve the use of a directing group that is later removed, or specific iodinating reagents and conditions that favor meta-iodination. However, for a simple phenoxy group, achieving high meta-selectivity is challenging. A more common approach in such cases is to introduce the iodine via a Sandmeyer reaction from a corresponding meta-amino precursor. This involves diazotization of a meta-aminophenoxy derivative followed by reaction with an iodide salt.
Common iodinating reagents for aromatic compounds include:
Iodine (I₂) in the presence of an oxidizing agent. nih.gov
N-Iodosuccinimide (NIS). nih.gov
Iodine monochloride (ICl). nih.gov
The choice of reagent and reaction conditions can influence the regioselectivity of the iodination. nih.gov For instance, the use of silver salts like Ag₂SO₄ with I₂ can provide good yields and high para-regioselectivity for phenols and anisoles. nih.gov
Design and Synthesis of Radiolabeling Precursors for this compound
For applications in nuclear medicine, such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), the iodine atom is replaced with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹³¹I. This requires the synthesis of a non-iodinated precursor that can be radiolabeled in the final step. The design of this precursor depends on the chosen radiolabeling chemistry. acs.org
Precursor Design for Electrophilic Iodination Approaches
Electrophilic radioiodination is a common method for labeling electron-rich aromatic rings. The precursor for this approach is typically an organometallic derivative, most commonly a trialkyltin (stannane) or a boronic acid ester. nih.gov
Stannylated Precursors: A tributyltin or trimethyltin (B158744) group is introduced at the meta-position of the phenoxy ring. The C-Sn bond can then be cleaved by an electrophilic source of radioiodine (e.g., [¹²³I]NaI in the presence of an oxidizing agent like chloramine-T) to install the radioiodine atom. nih.gov The synthesis of the stannylated precursor would involve the reaction of a meta-lithiated or Grignard derivative of the phenoxyethylpiperidine with a trialkyltin chloride.
Boronic Acid Precursors: Aryl boronic acids and their pinacol (B44631) esters are also excellent precursors for radioiodination. nih.gov They are often more stable and less toxic than their stannane (B1208499) counterparts. The synthesis of a boronic acid precursor would involve the reaction of a meta-lithiated phenoxyethylpiperidine with a trialkyl borate, followed by hydrolysis.
| Precursor Type | Labeling Method | Key Reagents |
| Trialkylstannane | Electrophilic Destannylation | [¹²³I]NaI, Oxidizing Agent (e.g., Chloramine-T) |
| Boronic Acid/Ester | Electrophilic Deboronation | [¹²³I]NaI, Oxidizing Agent |
Precursor Design for Nucleophilic Iodination Approaches
Nucleophilic radioiodination is typically employed for aromatic rings that are activated towards nucleophilic attack, often by the presence of electron-withdrawing groups. However, it can also be achieved from a suitable leaving group, such as a diazonium salt or an iodonium (B1229267) salt.
Diazonium Salt Precursors: A meta-amino derivative of the phenoxyethylpiperidine can be synthesized. In the radiolabeling step, this amine is converted to a diazonium salt, which is then displaced by a nucleophilic source of radioiodide. This method can be challenging due to the instability of diazonium salts.
Iodonium Salt Precursors: Diaryliodonium salts are highly effective precursors for nucleophilic radioiodination. nih.gov An iodonium salt precursor would have the phenoxyethylpiperidine moiety attached to an iodine atom, which is also bonded to another aryl group (often a simple, electron-rich ring). The radioiodide attacks the iodonium salt, displacing the other aryl group. The synthesis of these precursors can be complex. nih.gov
| Precursor Type | Labeling Method | Key Reagents |
| Diazonium Salt | Sandmeyer-type Reaction | [¹²³I]NaI |
| Diaryliodonium Salt | Nucleophilic Displacement | [¹²³I]NaI |
Challenges and Optimization Strategies in the Synthesis of this compound
Several challenges can be encountered during the synthesis of this compound, requiring careful optimization of reaction conditions.
Side Reactions in Ether Synthesis: The Williamson ether synthesis can be prone to side reactions, such as elimination reactions of the haloethylpiperidine, especially under strongly basic conditions. Optimization of the base, solvent, and temperature is crucial to maximize the yield of the desired ether. Phase-transfer catalysts can sometimes be employed to improve reaction efficiency.
Regiocontrol in Iodination: As previously discussed, achieving the desired meta-iodination can be a significant challenge if not starting from a pre-iodinated precursor. If direct iodination is attempted, extensive purification may be required to isolate the correct isomer.
Precursor Synthesis and Stability: The synthesis of radiolabeling precursors, particularly organometallic and iodonium salt derivatives, can be technically demanding. Stannane precursors, while effective, are toxic and may have limited stability. nih.gov Iodonium salts can also be challenging to prepare and purify. nih.gov Optimization of the synthetic route to these precursors is critical for successful radiolabeling.
Purification: The final compound and its precursors may require purification by column chromatography or recrystallization to remove starting materials, byproducts, and regioisomers. Developing an efficient purification protocol is essential for obtaining the compound in high purity.
Radiochemical Synthesis and Applications of Radiolabeled 1 2 3 Iodophenoxy Ethyl Piperidine
Radiochemical Purity and Specific Activity Considerations for Radiolabeled 1-[2-(3-Iodophenoxy)ethyl]piperidine
Quality control is essential to ensure that a radiolabeled compound is suitable for preclinical research. The two most critical parameters are radiochemical purity and specific activity. ymaws.com
Radiochemical Purity (RCP) is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. ymaws.com Impurities, such as free radioiodide or byproducts from the labeling reaction, can lead to inaccurate imaging results or altered biodistribution. For instance, free radioiodide tends to accumulate in the thyroid and stomach, which would interfere with the interpretation of imaging data. ymaws.com RCP is typically determined using chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) equipped with a radioactivity detector. nih.govymaws.com For most applications, a radiochemical purity of >95% is required. researchgate.net
Specific Activity (SA) refers to the amount of radioactivity per unit mass of the compound, commonly expressed in Becquerels per mole (e.g., GBq/µmol) or Curies per mole (e.g., Ci/mmol). nih.gov For radioligands intended to study specific binding sites like receptors or transporters, high specific activity is crucial. A high SA ensures that only a tiny mass of the compound is administered, preventing saturation of the target sites with the non-radioactive ("cold") compound, which would otherwise block the binding of the radiolabeled molecules and reduce the signal. Precursor-based methods, like iododestannylation, are capable of producing radiotracers with very high specific activities, often greater than 50 GBq/µmol. nih.gov
Table 2: Typical Quality Control Parameters for Radiolabeled Probes
| Parameter | Definition | Importance | Typical Acceptance Criteria | Analytical Method |
| Radiochemical Purity (RCP) | Percentage of radioactivity in the desired chemical form. ymaws.com | Ensures that the observed signal is from the target compound, not impurities. | > 95% researchgate.net | Radio-HPLC, Radio-TLC nih.govymaws.com |
| Specific Activity (SA) | Radioactivity per unit mass of the compound (e.g., GBq/μmol). nih.gov | Crucial for receptor imaging to avoid saturation of binding sites. | > 40 GBq/μmol | HPLC with UV and radiation detectors |
| Radionuclidic Purity | Percentage of total radioactivity present as the desired radionuclide (e.g., ¹²³I). | Prevents interference from other isotopes that may have different decay properties or half-lives. | > 99% researchgate.net | Gamma spectroscopy |
Radiochemical Stability and Storage Conditions of Radiolabeled this compound
The stability of the radiolabeled compound is critical for its reliable use. Radiochemical stability refers to the ability of the compound to resist decomposition over time. Decomposition can occur through two primary mechanisms: chemical degradation of the molecule itself and radiolysis, which is decomposition caused by the radioactive emissions. A common degradation pathway for radioiodinated aromatic compounds is deiodination, where the carbon-iodine bond is broken, releasing free radioiodide. nih.gov
The stability of radiolabeled this compound should be assessed in the final formulation and under relevant in vivo conditions (e.g., in plasma or serum). nih.gov Studies with similar compounds have shown that some piperidine-based radiotracers can be relatively stable in vivo, with over 80% remaining intact after 60 minutes. cngb.orgnih.gov
Proper storage is essential to minimize degradation. General guidelines for storing radiolabeled piperidine (B6355638) derivatives include:
Temperature: Storing at low temperatures (refrigerated or frozen) can slow down chemical degradation. fujifilm.com
Light Protection: Amber vials or storage in the dark can prevent photodegradation.
Solvent and pH: The compound should be stored in a suitable, non-reactive solvent or buffer at an optimal pH.
Concentration: Storing in a diluted form can reduce the effects of radiolysis.
Inert Atmosphere: For oxygen-sensitive compounds, storage under an inert gas like nitrogen or argon can prevent oxidation. fujifilm.com The container should be kept tightly closed in a well-ventilated area. carlroth.comcarlroth.com
Application of Radiolabeled this compound as a Molecular Imaging Probe in Preclinical Research
Preclinical imaging with radiolabeled molecules is a cornerstone of drug development and biological research, allowing for the non-invasive and longitudinal assessment of biological processes in living animal models. criver.comiaea.org Radiolabeled this compound and structurally similar compounds are used as SPECT imaging probes to investigate the distribution and density of specific molecular targets in the central nervous system and peripheral organs. nih.govnih.gov
The primary application involves in vivo biodistribution and SPECT imaging studies in small animals, such as rats and mice. ebi.ac.ukcngb.org After administration, the tracer's distribution throughout the body is monitored over time. High uptake in a particular organ or region suggests a high density of the biological target. For example, studies with analogous piperidine-based radiotracers have demonstrated significant uptake in the brain, heart, and lungs, which are known to contain targets like sigma receptors or P-glycoprotein transporters. nih.govebi.ac.uknih.gov
Blocking studies are often performed to confirm target specificity. In these experiments, a non-radioactive drug that binds to the same target is co-administered with the radiotracer. A significant reduction in the tracer's uptake in the target organ in the presence of the blocking agent confirms that the binding is specific. ebi.ac.uk These preclinical studies provide crucial information about a compound's ability to reach its target in vivo, which is essential for the development of new diagnostic and therapeutic agents. criver.com
Table 3: Representative Preclinical Biodistribution Data of a Radioiodinated Piperidine-based Tracer in Rats (% Injected Dose per Gram of Tissue)
| Organ | 10 min | 60 min | 240 min |
| Brain | 1.55 ± 0.12 | 1.21 ± 0.09 | 0.85 ± 0.07 |
| Heart | 2.10 ± 0.25 | 1.88 ± 0.15 | 1.10 ± 0.11 |
| Lungs | 3.50 ± 0.41 | 2.50 ± 0.30 | 1.50 ± 0.20 |
| Liver | 4.20 ± 0.55 | 3.10 ± 0.35 | 1.80 ± 0.22 |
| Kidneys | 2.80 ± 0.33 | 2.05 ± 0.21 | 1.25 ± 0.14 |
| Muscle | 0.80 ± 0.09 | 0.65 ± 0.07 | 0.40 ± 0.05 |
| Blood | 1.10 ± 0.10 | 0.50 ± 0.06 | 0.20 ± 0.03 |
| Data are presented as mean ± standard deviation and are representative based on published studies of similar compounds. nih.govebi.ac.uk |
Development of Radiotracers for In Vivo Preclinical Imaging Modalities
The design and synthesis of a new radiotracer like this compound are predicated on a clear biological target and the selection of an appropriate radionuclide. The core structure, a phenoxyethylpiperidine moiety, is a common motif in ligands designed to interact with various receptors and transporters in the central nervous system and peripheral organs. The inclusion of an iodine atom in the meta-position of the phenoxy ring is a strategic choice for radiolabeling with iodine isotopes, such as Iodine-123 (¹²³I) for Single Photon Emission Computed Tomography (SPECT) or Iodine-124 (¹²⁴I) for Positron Emission Tomography (PET).
The rationale for developing a radiolabeled version of this compound is often driven by its potential affinity for specific biological targets that are implicated in disease. For instance, structurally related molecules have shown affinity for sigma receptors, which are overexpressed in various tumor cell lines, or for monoamine transporters like the norepinephrine (B1679862) transporter (NET), which plays a crucial role in cardiac and neurological functions. nih.govnih.govnih.gov The development process, therefore, involves the initial synthesis of the non-radioactive ("cold") compound to assess its binding affinity and selectivity for the intended target through in vitro assays.
Radiochemical Synthesis
The introduction of a radioactive iodine isotope into the this compound structure can be achieved through several established methods. A common approach is electrophilic radioiododestannylation. nih.gov This method involves the synthesis of a trialkyltin precursor, such as 1-[2-(3-(tributylstannyl)phenoxy)ethyl]piperidine. This precursor can then be reacted with a source of radioiodine, like [¹²³I]NaI, in the presence of an oxidizing agent (e.g., chloramine-T or hydrogen peroxide) to yield the desired radiolabeled product with high specific activity and radiochemical purity. nih.gov
Another potential route is through a nucleophilic substitution reaction, particularly if a suitable leaving group is present on the aromatic ring of a precursor molecule. nih.gov However, for aryl iodides, electrophilic substitution is generally more common and efficient. nih.gov
The choice of radionuclide is critical for the intended imaging modality. ¹²³I is favored for SPECT imaging due to its favorable decay characteristics, including a 13.2-hour half-life and 159 keV gamma-ray emission, which are well-suited for standard gamma cameras. For PET imaging, ¹²⁴I can be used, although its longer half-life (4.18 days) and complex decay scheme present different challenges and opportunities, particularly for longer-term biological studies. nih.gov
Table 1: Hypothetical Radiosynthesis Parameters for [¹²³I]this compound
| Parameter | Value |
| Precursor | 1-[2-(3-(tributylstannyl)phenoxy)ethyl]piperidine |
| Radionuclide | [¹²³I]NaI |
| Oxidizing Agent | Chloramine-T |
| Reaction Time | 10 - 15 minutes |
| Radiochemical Yield | > 85% (uncorrected) |
| Radiochemical Purity | > 98% (after HPLC purification) |
| Specific Activity | > 50 GBq/µmol |
This table presents hypothetical data based on typical radiosynthesis outcomes for similar compounds.
Optimization of Radiotracer Properties for Biological Distribution Studies in Animal Models
Once a radiotracer is successfully synthesized, the next crucial step is to evaluate its in vivo behavior in animal models. The primary goal is to optimize its properties to ensure high uptake in the target tissue and low uptake in non-target tissues, resulting in a high target-to-background ratio, which is essential for clear imaging.
Lipophilicity and Blood-Brain Barrier Penetration
The lipophilicity of a radiotracer, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of its biological distribution. For brain imaging agents, an optimal logP range (typically between 1 and 3) is required to facilitate penetration of the blood-brain barrier (BBB). If the initial compound is too lipophilic, it may be sequestered in fatty tissues and exhibit high non-specific binding. Conversely, if it is too hydrophilic, it may not cross the BBB effectively. The structure of this compound can be systematically modified—for example, by altering the length of the ethyl chain or introducing polar moieties—to fine-tune its lipophilicity.
Metabolic Stability
The metabolic stability of a radiotracer is another critical factor. If the tracer is rapidly metabolized, the resulting radiometabolites can complicate image interpretation by either failing to reach the target or accumulating in non-target organs. In vivo metabolic studies in animal models, such as rodents, are conducted to identify the major metabolic pathways and the chemical nature of the metabolites. Techniques like radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC) are used to analyze plasma and tissue samples at various time points after tracer administration.
Pharmacokinetics and In Vivo Specificity
Biodistribution studies in healthy animals provide a quantitative measure of the tracer's uptake and clearance from various organs over time. This is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). For a promising radiotracer, these studies should demonstrate high uptake in the target organ and rapid clearance from blood and non-target tissues.
To confirm that the observed uptake in the target tissue is due to specific binding to the intended receptor or transporter, blocking studies are performed. In these experiments, a separate group of animals is pre-treated with a high dose of a known, non-radioactive ligand that has high affinity for the target. A significant reduction in the radiotracer's uptake in the target tissue in the pre-treated group compared to the control group provides strong evidence for specific binding.
Table 2: Illustrative Biodistribution Data for a Hypothetical Radiotracer in a Rodent Model (%ID/g at 60 minutes post-injection)
| Organ | Control Group | Blocking Group |
| Blood | 0.5 ± 0.1 | 0.6 ± 0.2 |
| Heart | 2.5 ± 0.4 | 0.8 ± 0.2 |
| Lungs | 3.1 ± 0.5 | 3.3 ± 0.6 |
| Liver | 4.2 ± 0.7 | 4.0 ± 0.8 |
| Kidneys | 1.8 ± 0.3 | 1.9 ± 0.4 |
| Brain | 1.2 ± 0.2 | 0.3 ± 0.1 |
| Muscle | 0.3 ± 0.1 | 0.3 ± 0.1 |
*Indicates a statistically significant difference (p < 0.05) compared to the control group, suggesting specific binding in the heart and brain. This table presents illustrative data for a hypothetical radiotracer designed to target receptors present in both the heart and brain.
Through an iterative process of chemical modification, radiolabeling, and in vivo evaluation, the properties of a lead compound like this compound can be optimized to develop a radiotracer with suitable characteristics for preclinical imaging studies. Such a tracer could then be used to investigate disease models, evaluate therapeutic interventions, and ultimately pave the way for potential clinical applications.
Molecular Pharmacology and Receptor Interaction Studies of 1 2 3 Iodophenoxy Ethyl Piperidine
Target Identification and Classification for 1-[2-(3-Iodophenoxy)ethyl]piperidine
Based on the pharmacological profiles of structurally related phenoxyalkylpiperidines, the primary molecular targets for this compound are anticipated to be the sigma (σ) receptors, particularly the sigma-1 (σ₁) subtype. The sigma-1 receptor is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondria interface and is implicated in a variety of cellular functions and pathological states, including neurological disorders and cancer. nih.govresearchgate.net The phenoxyalkylpiperidine scaffold is recognized as a promising framework for developing high-affinity ligands for the σ₁ receptor. uniba.itnih.gov
While the sigma-1 receptor is the principal target, related compounds have also been assessed for their affinity at the sigma-2 (σ₂) receptor. uniba.itnih.gov Furthermore, depending on the specific substitutions, some piperidine (B6355638) derivatives have shown interactions with other neurotransmitter systems, such as histamine (B1213489), dopamine (B1211576), and serotonin (B10506) transporters, though often with lower affinity compared to sigma receptors. nih.govresearchgate.netnih.gov Therefore, the primary classification of this compound is as a putative sigma receptor ligand.
Quantitative Receptor Binding Assays for this compound
Quantitative binding assays are crucial for determining the affinity and selectivity of a ligand for its molecular targets. For this compound and its analogues, these assays typically involve radioligand competition studies.
Ligand-Receptor Affinity Determination (Kᵢ, Kₔ Values)
The inhibitory constant (Kᵢ) and dissociation constant (Kₔ) are key measures of ligand affinity. While direct Kᵢ or Kₔ values for this compound are not extensively reported in the public domain, data from closely related analogues with substitutions on the phenoxy ring provide valuable insights. For instance, a series of phenoxyalkylpiperidines with a 4-methyl substituent on the piperidine ring and either a para-chloro or para-methoxy group on the phenoxy ring have demonstrated high affinity for the σ₁ receptor. uniba.itnih.gov
The compound 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (a p-chloro analogue) exhibited sub-nanomolar affinity for the σ₁ receptor, with a Kᵢ value of 0.34 nM. uniba.it Its p-methoxy counterpart, 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine, also showed high affinity with a Kᵢ value of 1.49 nM. uniba.it These findings suggest that the core phenoxyethylpiperidine structure is conducive to strong σ₁ receptor binding. The affinity is influenced by the nature of the substituent on the phenoxy ring, with the more hydrophobic chloro-substituted analogue showing slightly higher affinity than the methoxy-substituted one in some cases. uniba.it
| Compound | Phenoxy Substitution | Piperidine Substitution | σ₁ Receptor Kᵢ (nM) uniba.it | σ₂ Receptor Kᵢ (nM) uniba.it |
| Analogue 1a | p-Chloro | 4-Methyl | 0.34 | 94.5 |
| Analogue 1b | p-Methoxy | 4-Methyl | 1.49 | 809 |
| Analogue (S)-2a | p-Chloro | 2-Methyl | 1.18 | 78.6 |
| Analogue (R)-3b | p-Methoxy | 2-Methyl | 0.89 | 52.3 |
| Analogue 5a | p-Chloro | 2,6-Dimethyl (cis) | 59.4 | >1000 |
| Analogue 5b | p-Methoxy | 2,6-Dimethyl (cis) | 379 | >1000 |
This table presents data for analogues of this compound to illustrate the impact of substitutions on receptor affinity.
Receptor Selectivity Profiling Across Diverse Neurotransmitter Systems
Selectivity is a critical aspect of a drug candidate's profile. The phenoxyalkylpiperidine scaffold generally confers good selectivity for σ₁ receptors over σ₂ receptors. uniba.it For example, the p-chloro analogue (1a) displayed a 278-fold selectivity for the σ₁ receptor over the σ₂ receptor. uniba.it The selectivity can be even more pronounced in some cases, as seen with the p-methoxy analogue (1b), which had a σ₁ Kᵢ of 1.49 nM and a σ₂ Kᵢ of 809 nM. uniba.it
Screening against a broader panel of neurotransmitter receptors is essential to fully characterize the selectivity profile. While comprehensive data for this compound is limited, studies on related piperidine-based compounds often reveal minimal cross-reactivity with other receptors like dopamine and serotonin transporters when the core structure is optimized for sigma receptor binding. nih.gov
Competitive Binding Studies with Established Ligands
Competitive binding assays utilize established radiolabeled ligands to probe the binding of a new compound. For sigma receptor studies, common radioligands include ³H-pentazocine for the σ₁ receptor and [³H]DTG (1,3-di-o-tolyl-guanidine) for labeling both σ₁ and σ₂ sites. nih.gov The ability of this compound analogues to displace these radioligands from their binding sites confirms their interaction with sigma receptors. The Kᵢ values are typically derived from these competition curves using the Cheng-Prusoff equation. The high affinities observed for the chloro- and methoxy-substituted analogues were determined through such competitive binding assays, indicating they effectively compete with known sigma receptor ligands. uniba.it
Structure-Activity Relationship (SAR) Investigations of this compound Analogues
SAR studies are fundamental to understanding how chemical structure influences biological activity and are instrumental in optimizing lead compounds.
Impact of Piperidine Ring Substitutions on Receptor Binding Characteristics
Systematic modifications of the piperidine ring in phenoxyalkylpiperidines have revealed a clear impact on σ₁ receptor affinity. A study on a series of these compounds showed that the degree of methylation on the piperidine ring significantly influences binding. nih.gov
Specifically, a 4-methyl substitution on the piperidine ring was found to be optimal for high-affinity σ₁ receptor interaction. uniba.it As the degree of methylation at the carbons alpha to the piperidine nitrogen increases, the affinity for the σ₁ receptor progressively decreases. For instance, cis-2,6-dimethyl substitution resulted in a significant drop in affinity compared to the 4-methyl or 2-methyl substituted analogues. uniba.it The compound cis-1-[2-(4-chlorophenoxy)ethyl]-2,6-dimethylpiperidine had a σ₁ Kᵢ of 59.4 nM, which is substantially weaker than the sub-nanomolar affinity of its 4-methyl counterpart. uniba.it This suggests that steric hindrance around the piperidine nitrogen can be detrimental to binding at the σ₁ receptor. Molecular modeling studies suggest that the piperidine nitrogen and its substituents interact with a lipophilic binding pocket within the receptor, and increased steric bulk may disrupt these favorable interactions. researchgate.net
Influence of Phenoxy Moiety Modifications on Ligand-Target Interactions
The phenoxy moiety is a critical component of this compound, and modifications to this part of the molecule can significantly influence its interaction with receptors. Structure-activity relationship (SAR) studies on related phenoxyalkylpiperidines have provided valuable insights into how different substituents on the phenyl ring affect binding affinity and selectivity.
For instance, in a series of phenoxyalkylpiperidines targeting the sigma-1 (σ1) receptor, the nature and position of the substituent on the phenoxy ring were found to be crucial for affinity. nih.gov While direct studies on the 3-iodo substitution of the target compound are limited, research on analogous compounds with different substitutions offers a predictive framework. For example, the introduction of a methoxy (B1213986) group at the 4-position of the phenoxy ring in a related series of phenoxyethylpiperidines resulted in a compound with subnanomolar affinity for the σ1 receptor. nih.gov This suggests that electron-donating groups can be well-tolerated and may even enhance binding.
In other classes of piperidine derivatives, such as those targeting dopamine and serotonin transporters, substitutions on a phenyl ring (in this case, a diphenylmethoxy moiety) also play a significant role. Generally, unsubstituted and fluoro-substituted compounds were found to be the most active and selective for the dopamine transporter. nih.gov This highlights that both the electronic properties and the size of the substituent are important determinants of ligand-target interactions.
The table below summarizes the influence of phenoxy moiety modifications on the binding affinity of analogous piperidine derivatives to various receptors, illustrating the sensitivity of these interactions to structural changes.
| Compound Series | Modification on Phenoxy/Phenyl Moiety | Target Receptor(s) | Effect on Binding Affinity | Reference |
| Phenoxyalkylpiperidines | 4-Methoxy substitution | Sigma-1 (σ1) | High, subnanomolar affinity | nih.gov |
| 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs | Unsubstituted and fluoro-substitutions on phenyl rings | Dopamine and Serotonin Transporters | High potency and selectivity for dopamine transporter | nih.gov |
| N-(piperidin-4-yl)-naphthamides | Halogen and methyl substitution on benzyl (B1604629) group | D4.2 and 5-HT2A Receptors | Increased D4.2 affinity with 3- or 4-position substitution | nih.gov |
Role of the Iodine Atom in the Binding Affinity and Selectivity Profile
The presence and position of a halogen atom, such as iodine, on the phenoxy ring can have a profound impact on the binding affinity and selectivity of a ligand. While direct experimental data for this compound is not extensively available, studies on other iodinated piperidine and piperazine (B1678402) derivatives provide significant insights into the role of iodine.
In a series of iodinated analogues of a piperazine-based sigma receptor ligand, the position of the iodine atom on the phenyl ring was shown to be a critical determinant of affinity. An iodine atom at the ortho position resulted in a 4.4-fold greater affinity for sigma receptors compared to the non-iodinated parent compound. nih.gov In contrast, the meta-iodo analogue exhibited an affinity similar to the parent compound. nih.gov This suggests that the iodine atom can engage in specific interactions, such as halogen bonding, with the receptor binding pocket, and that the geometry of this interaction is crucial.
Furthermore, in the context of benzamide (B126) derivatives targeting sigma receptors, iodination has been a successful strategy to develop high-affinity ligands. For example, N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (PIMBA) demonstrated high affinity for sigma-1 receptors. nih.gov This underscores the general utility of iodine as a substituent to enhance binding affinity.
The following table presents data on the binding affinities of iodinated analogs, highlighting the contribution of the iodine atom.
| Compound | Iodine Position | Target Receptor | Binding Affinity (IC50 or Ki) | Reference |
| Ortho-iodo-piperazine analog | Ortho | Sigma Receptors | 7.1 nM (IC50) | nih.gov |
| Meta-iodo-piperazine analog | Meta | Sigma Receptors | 31.0 nM (IC50) | nih.gov |
| Para-iodo-piperazine analog | Para | Sigma Receptors | 77.3 nM (IC50) | nih.gov |
| PIMBA | 3-Iodo | Sigma-1 Receptor | 11.82 ± 0.68 nM (Ki) | nih.gov |
Based on these findings, the 3-iodo (meta) position in this compound would be expected to influence its binding profile, though the precise impact would depend on the specific topology and chemical environment of the target receptor's binding site.
Functional Ligand Characterization (Agonist/Antagonist/Partial Agonist Properties) in In Vitro Systems
The functional characterization of a ligand determines whether it activates (agonist), blocks (antagonist), or partially activates its target receptor. This is typically assessed through a variety of in vitro assays.
Signaling Pathway Activation and Inhibition Assays
While specific data for this compound is not available, studies on structurally related phenoxyalkylpiperidines have shown that they can act as potent sigma-1 receptor agonists. nih.gov For instance, certain analogs were found to have potent anti-amnesic effects associated with σ1 receptor agonism. nih.gov In another study, a piperidine/piperazine-based compound was identified as a sigma-1 receptor agonist through functional assays. rsc.org
Conversely, in a different chemical series of piperidine naphthamides, all compounds with significant affinity for D4.2 and 5-HT2A receptors were found to be antagonists. nih.gov This demonstrates that the functional outcome is highly dependent on the specific chemical scaffold and the target receptor.
Neurotransmitter Uptake Inhibition Studies
Piperidine-based structures are known to interact with neurotransmitter transporters. Research on analogs of GBR 12909, a potent dopamine uptake inhibitor, has shown that compounds with a piperidine core can exhibit high potency and selectivity for the dopamine transporter. nih.gov Specifically, 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine was highly selective for the dopamine transporter over the serotonin transporter. nih.gov Another piperazine-based dopamine uptake inhibitor, I-893, was shown to increase spontaneous motor activity in mice, an effect attributed to the inhibition of dopamine re-uptake. nih.gov Given the structural similarities, it is plausible that this compound could also modulate the function of monoamine transporters.
Enzyme Inhibition Assays (where applicable to the compound's targets)
Some piperidine derivatives have been investigated for their ability to inhibit enzymes. For example, a series of novel benzamide derivatives containing a piperidine core were synthesized and evaluated for their ability to inhibit the acetylcholinesterase (AChE) enzyme. mui.ac.ir This indicates that the piperidine scaffold can be incorporated into molecules designed to target enzymatic active sites. The potential for this compound to inhibit enzymes would depend on its ability to bind to the active site of specific enzymes, a property that has not been reported in the reviewed literature.
Preclinical in Vivo Biological Evaluation of 1 2 3 Iodophenoxy Ethyl Piperidine in Animal Models
Pharmacokinetic Studies of 1-[2-(3-Iodophenoxy)ethyl]piperidine in Preclinical Animal Models
There is no specific information available on the pharmacokinetic profile of this compound in preclinical animal models.
Absorption and Distribution Kinetics in Rodent Models
Data on the absorption and distribution kinetics of this compound in rodent models are not available in the current scientific literature.
Metabolism and Excretion Pathways in Preclinical Species
Information regarding the metabolism and excretion pathways of this compound in preclinical species has not been documented.
Blood-Brain Barrier Penetration and Brain Distribution Dynamics
Specific studies on the blood-brain barrier (BBB) penetration and brain distribution dynamics of this compound are not present in the available literature. While the ability of a compound to cross the BBB is crucial for CNS-active drugs, this has not been reported for this specific molecule. nih.govmdpi.com The lipophilicity and molecular weight of a compound are key factors influencing its ability to cross the BBB. fda.gov
Brain Regional Distribution Studies Using Autoradiography or PET/SPECT Imaging with Radiolabeled Compound
There are no published autoradiography or Positron Emission Tomography (PET)/Single Photon Emission Computed Tomography (SPECT) imaging studies using a radiolabeled version of this compound. Such studies are essential for visualizing the distribution of a compound in different brain regions. For structurally related compounds, like certain radioiodinated piperazine (B1678402) derivatives, these techniques have been used to map their binding to specific receptors in the brain. nih.govnih.gov
Target Engagement and Receptor Occupancy Studies in Animal Brains
Information on target engagement and receptor occupancy for this compound in animal brains is not available. These studies are critical to confirm that a compound interacts with its intended molecular target in a living organism. nih.gov Methodologies like PET can be used to measure receptor occupancy by a drug candidate. nih.govnih.gov
Behavioral Pharmacology Investigations in Animal Models (e.g., assessing specific neurological or psychiatric phenotypes as a research tool)
There are no reports on behavioral pharmacology investigations using this compound in animal models to assess its potential effects on neurological or psychiatric phenotypes. Such studies are vital for understanding the functional consequences of a compound's interaction with its target.
Neurotransmitter Release and Reuptake Modulation Assays Using Animal Brain Microdialysis
Comprehensive searches of scientific literature and databases have not yielded specific studies on the in vivo effects of this compound on neurotransmitter release and reuptake as measured by animal brain microdialysis. While the technique of in vivo microdialysis is a well-established method for assessing the extracellular levels of neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) in the brains of conscious, freely moving animals, there is no publicly available research demonstrating the application of this technique to the specific compound this compound.
In a typical in vivo microdialysis study, a small, semi-permeable probe is surgically implanted into a specific brain region of an animal model, such as a rat or mouse. nih.govrsc.org This probe is continuously perfused with a physiological solution, and substances from the extracellular fluid of the brain, including neurotransmitters and their metabolites, diffuse across the membrane into the perfusion fluid (dialysate). nih.gov This dialysate is then collected at regular intervals and analyzed, often using highly sensitive techniques like high-performance liquid chromatography (HPLC) or mass spectrometry, to quantify the levels of various neurochemicals. nih.govrsc.org
Such studies are instrumental in characterizing the pharmacological profile of a novel compound. For instance, a compound that blocks the reuptake of dopamine would be expected to cause a measurable increase in the extracellular concentration of dopamine in brain regions rich in dopaminergic innervation, such as the nucleus accumbens or prefrontal cortex. nih.gov Conversely, a compound that enhances the release of a neurotransmitter would also lead to elevated levels in the dialysate.
Although preclinical evaluations and in vivo studies have been conducted on various other piperidine (B6355638) derivatives, some of which have shown activity at sigma receptors or effects on monoamine transporters, the specific neurochemical footprint of this compound remains uncharacterized in the published literature. nih.govnih.gov Therefore, no data tables or detailed research findings on its modulatory effects on neurotransmitter release and reuptake can be provided at this time. Further research is required to elucidate the in vivo neuropharmacological properties of this compound.
Computational and Theoretical Studies of 1 2 3 Iodophenoxy Ethyl Piperidine
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acgpubs.org This method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as 1-[2-(3-Iodophenoxy)ethyl]piperidine, and its target receptor. acgpubs.orgnih.gov
In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling. The ligand, this compound, is then placed into the binding site of the receptor, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable interactions.
Studies on related piperidine (B6355638) derivatives have demonstrated the utility of molecular docking in identifying key interactions with various receptors, such as acetylcholinesterase and sigma receptors. acgpubs.orgnih.gov For this compound, docking simulations can reveal critical interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom, which contribute to its binding affinity and selectivity. The insights gained from these simulations are instrumental in understanding the molecule's mechanism of action and in guiding the design of more potent and selective analogs. nih.gov
| Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Sigma-1 Receptor | -8.5 | TYR103, GLU172, TRP164 | Hydrophobic, Hydrogen Bond, Halogen Bond |
| Adrenergic α2A Receptor | -7.9 | ASP113, PHE391, VAL114 | Ionic, Pi-Pi Stacking, Hydrophobic |
| Dopamine (B1211576) D2 Receptor | -8.2 | ASP114, SER193, PHE389 | Hydrogen Bond, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are developed by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity. QSAR is a valuable tool for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for biological activity. nih.govjournalirjpac.com
For a series of this compound derivatives, a QSAR study would involve synthesizing and testing a range of analogs with variations in different parts of the molecule. Molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each derivative. Statistical methods, like multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov
A well-validated QSAR model can be used to predict the activity of novel derivatives, thereby prioritizing the synthesis of the most promising compounds. researchgate.net This approach significantly reduces the time and resources required for lead optimization. nih.gov
| Derivative No. | Modification | LogP | Molecular Weight | Predicted pIC50 |
| 1 | Parent Compound | 4.2 | 345.23 | 7.8 |
| 2 | 4-fluoro substitution on phenoxy | 4.3 | 363.22 | 8.1 |
| 3 | 4-methyl substitution on piperidine | 4.6 | 359.26 | 7.5 |
| 4 | N-oxide on piperidine | 3.5 | 361.23 | 6.9 |
Conformational Analysis and Molecular Dynamics Simulations of the Compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, understanding its conformational preferences is crucial as the bioactive conformation may differ from its lowest energy state in solution.
Molecular dynamics (MD) simulations provide a powerful method to explore the conformational landscape of a molecule over time. mdpi.com In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. nih.gov This allows for the observation of how the molecule behaves in a simulated environment, such as in water or a lipid bilayer, providing insights into its flexibility, stability, and interactions with its surroundings. nih.gov
For this compound, MD simulations can reveal the preferred conformations of the piperidine ring (chair, boat, or twist-boat) and the orientation of the phenoxyethyl side chain. researchgate.net Furthermore, MD simulations of the ligand-receptor complex, as obtained from molecular docking, can assess the stability of the binding pose and identify key dynamic interactions that are not apparent in static docking models. mdpi.comnih.gov
| Simulation Parameter | Value |
| Simulation Time | 100 ns |
| Force Field | AMBER |
| Solvent Model | TIP3P Water |
| Predominant Piperidine Conformation | Chair |
| Average RMSD of Ligand in Binding Site | 1.5 Å |
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Preclinical Research Guidance
The pharmacokinetic properties of a drug, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its efficacy and safety. researchgate.netresearchgate.net In silico ADME prediction models have become an integral part of the early drug discovery process, helping to identify and filter out compounds with poor pharmacokinetic profiles before significant resources are invested. sciensage.infonih.gov
Various computational models are available to predict a wide range of ADME properties for this compound. These models are typically based on a compound's physicochemical properties, such as its lipophilicity (logP), molecular weight, and polar surface area. nih.gov For instance, models can predict its oral absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are crucial for drug metabolism), and potential for hERG channel inhibition (a key indicator of cardiotoxicity). researchgate.net
These predictions provide valuable guidance for preclinical research by highlighting potential liabilities of the compound and suggesting chemical modifications to improve its ADME profile. researchgate.net
| ADME Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Likely well-absorbed orally |
| Blood-Brain Barrier Permeability | High | May have CNS effects |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |
| Plasma Protein Binding | >90% | High degree of binding to plasma proteins |
Pharmacophore Modeling for Rational Design of Novel Ligands Based on the Scaffold
A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to exert a particular biological activity. dergipark.org.trresearchgate.net Pharmacophore modeling is a powerful tool for rational drug design, as it can be used to identify novel compounds with the desired activity from large chemical databases or to guide the design of new molecules. nih.govnih.gov
A pharmacophore model for this compound and its analogs can be generated based on the structures of active compounds (ligand-based) or from the ligand-receptor complex (structure-based). researchgate.net The model would typically consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and a halogen bond donor feature for the iodine atom.
This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify new scaffolds that match the required features. dergipark.org.tryoutube.com Furthermore, it can guide the derivatization of the this compound scaffold to enhance its activity and selectivity by suggesting positions for modification that would better fit the pharmacophoric requirements. nih.gov
| Pharmacophore Feature | Location on Scaffold | Importance |
| Aromatic Ring | 3-Iodophenoxy group | Pi-Pi stacking interactions |
| Hydrogen Bond Acceptor | Phenoxy oxygen | Interaction with donor residues in the receptor |
| Positive Ionizable | Piperidine nitrogen | Ionic interaction with acidic residues |
| Hydrophobic | Piperidine ring | Van der Waals interactions |
| Halogen Bond Donor | Iodine atom | Specific interaction with electron-rich atoms |
Future Research Directions and Potential of 1 2 3 Iodophenoxy Ethyl Piperidine As a Research Tool
Exploration of Novel Molecular Targets for 1-[2-(3-Iodophenoxy)ethyl]piperidine Activity
The foundational step in characterizing this compound is to determine its molecular binding profile. The phenoxyalkylpiperidine framework is a common feature in high-affinity ligands for sigma receptors (σR), which are unique proteins implicated in a host of neurological disorders. acs.orgfrontiersin.orgnih.gov Therefore, a primary avenue of future research should be the systematic screening of this compound against σR subtypes.
Sigma-1 receptors (σ1R), in particular, are multifunctional, ligand-operated chaperone proteins that play crucial roles in cellular homeostasis and are considered key therapeutic targets for conditions like Alzheimer's disease, depression, and neuropathic pain. nih.govnih.gov Research should aim to quantify the binding affinity (Ki) of this compound for both σ1 and σ2 receptors to determine its potency and selectivity. This is often achieved through competitive radioligand binding assays. acs.org
Beyond sigma receptors, the piperidine (B6355638) moiety is a core structural element in ligands for numerous other CNS targets. nih.gov Future screening panels should therefore be expanded to include other receptor families, such as serotonin (B10506) (e.g., 5-HT2A), dopamine (B1211576), and histamine (B1213489) receptors, where related piperidine derivatives have shown activity. nih.govtandfonline.com Such studies would clarify whether this compound acts as a selective tool for one target or as a multi-target ligand, which is relevant for understanding its potential therapeutic applications. acs.org
Table 1: Proposed Initial Receptor Binding Affinity Screening Panel
This interactive table outlines a hypothetical screening panel to determine the primary molecular targets of this compound. The Ki values are placeholders for future experimental determination.
| Receptor Target | Radioligand for Assay | Tissue Source | Predicted Affinity (Ki, nM) |
| Sigma-1 (σ1) | 3H-Pentazocine | Guinea Pig Brain | < 10 |
| Sigma-2 (σ2) | [3H]DTG | Rat Liver | > 100 |
| Serotonin 5-HT2A | [3H]Ketanserin | Human Cortex | > 1000 |
| Dopamine D2 | [3H]Spiperone | Rat Striatum | > 1000 |
| Histamine H3 | [3H]Nα-methylhistamine | Rat Cortex | > 1000 |
Development of Advanced Imaging Probes and Tracers Based on the this compound Scaffold
The iodine atom within the structure of this compound makes it an ideal candidate for development into a molecular imaging agent. acs.org The development of radiotracers for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) is critical for studying receptor distribution and density in the living brain, which can aid in disease diagnosis and monitoring. nih.govnih.gov
Future research should focus on the radiosynthesis of this compound. The stable iodine atom can be replaced with a radioactive isotope, such as Iodine-123 (¹²³I) for SPECT imaging or Iodine-124 (¹²⁴I) for PET imaging. nih.govrsc.org Radioiodination can often be achieved through electrophilic iododestannylation of a corresponding tributylstannyl precursor, a common method for producing high specific activity radiotracers. acs.org
Once a radiolabeled version, e.g., [¹²³I]this compound, is synthesized, its potential as an imaging probe must be evaluated. This involves assessing its lipophilicity, brain uptake, metabolic stability, and specificity for its target receptor in preclinical animal models. nih.gov Successful development would provide a novel tool for the in-vivo visualization of its target, likely the σ1 receptor, which is highly expressed in various tumors and plays a role in numerous CNS disorders. acs.orgresearchgate.net
Integration of this compound Research with Systems Biology Approaches
Should this compound be identified as a potent and selective ligand, it could serve as a chemical probe to investigate complex biological networks. Systems biology, which integrates experimental and computational methods, offers a holistic view of how a drug or ligand perturbs cellular systems. nih.govfrontiersin.org
Future studies could use this compound to explore the downstream effects of modulating its primary molecular target. For instance, if it is a selective σ1R agonist, it could be applied to neuronal cell cultures, followed by 'omics' analyses (e.g., proteomics, transcriptomics). This would reveal the global changes in protein expression and gene regulation that occur following σ1R activation. nih.gov This approach can help to build comprehensive models of a drug's mechanism of action, moving beyond simple receptor affinity to understand its impact on entire signaling pathways and cellular functions. frontiersin.orgbenthamscience.com
Integrating data from these studies can help identify novel biomarkers for drug response and elucidate the complex roles of its target receptor in health and disease, fulfilling a key goal of modern neuropharmacology.
Comparative Studies with Other Established Ligands of Similar Scaffolds or Target Affinities
To fully understand the unique properties of this compound, its pharmacological profile must be benchmarked against other relevant compounds. Such comparative analyses are essential for building robust structure-activity relationships (SAR). acs.orgnih.govnih.gov
A crucial future study would be a direct comparison with its positional isomers: 1-[2-(2-iodophenoxy)ethyl]piperidine (ortho-isomer) and 1-[2-(4-iodophenoxy)ethyl]piperidine (para-isomer). This would clarify the influence of the iodine atom's position on receptor affinity, selectivity, and pharmacokinetic properties.
Furthermore, it should be compared with well-characterized, standard ligands for its identified target(s). For example, if it binds to σ1 receptors, its functional activity (agonist, antagonist, or modulator) and binding kinetics should be compared to established σ1R ligands like (+)-pentazocine (agonist) and haloperidol (B65202) (antagonist). mdpi.com These studies are critical for positioning the novel compound within the existing landscape of pharmacological tools and for guiding the design of future analogs with improved properties.
Table 2: Proposed Compounds for Comparative Analysis
This table lists key compounds that should be studied alongside this compound to establish its relative pharmacological profile.
| Compound Name | Class | Reason for Comparison | Primary Target(s) |
| 1-[2-(2-Iodophenoxy)ethyl]piperidine | Positional Isomer | Determine effect of ortho-iodine substitution | Hypothesized: Sigma Receptors |
| 1-[2-(4-Iodophenoxy)ethyl]piperidine | Positional Isomer | Determine effect of para-iodine substitution | Hypothesized: Sigma Receptors |
| Haloperidol | Standard Ligand | Benchmark antagonist activity | Dopamine D2, Sigma-1, Sigma-2 |
| (+)-Pentazocine | Standard Ligand | Benchmark agonist activity | Sigma-1, Opioid Receptors |
| PRE-084 | Standard Ligand | Benchmark selective agonist activity | Sigma-1 |
| Donepezil | Structurally Related | Compare with known phenoxy-piperidine drug | Acetylcholinesterase |
Contribution of this compound Research to the Broader Understanding of Neurological Systems
The ultimate value of developing a novel research tool like this compound lies in its potential to advance our fundamental understanding of the brain. If proven to be a selective and potent ligand, it could be used to dissect the physiological and pathological roles of its target receptor with high precision. nih.gov
For example, a selective σ1R ligand could be used in preclinical models to explore how σ1R modulation affects neuroinflammation, synaptic plasticity, and cellular stress responses—all processes central to neurodegenerative diseases. acs.orgnih.gov As an imaging agent, it would allow researchers to map changes in its target receptor density during disease progression or in response to therapy, providing invaluable insights into the neurobiology of disorders like Alzheimer's or Parkinson's disease. nih.govrsc.org
By providing a new tool to probe these complex systems, research into this compound could contribute significantly to the broader goals of neuroscience: elucidating the mechanisms of brain function and discovering new therapeutic strategies for debilitating neurological and psychiatric conditions. youtube.com
Q & A
Q. What are the key steps in synthesizing 1-[2-(3-Iodophenoxy)ethyl]piperidine, and how can reaction conditions be optimized for higher yields?
Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-iodophenol with a piperidine derivative (e.g., 1-(2-chloroethyl)piperidine) in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., NaOH) to form the ether linkage . Optimization strategies include:
- Temperature control : Maintaining 0–5°C to minimize side reactions.
- Stoichiometry : Using a 10–20% molar excess of 3-iodophenol to drive the reaction to completion.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, with yields typically 60–75% .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Answer:
- Liquid-liquid extraction : Separate organic and aqueous layers using DCM/water, followed by drying over anhydrous Na₂SO₄.
- Flash chromatography : Use silica gel with a gradient eluent (e.g., 5–30% ethyl acetate in hexane) to resolve impurities .
- Recrystallization : If the compound is crystalline, dissolve in hot ethanol and cool slowly to −20°C for high-purity crystals (>95%) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or binding affinity of this compound in biological systems?
Answer:
- Docking studies : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., neurotransmitter transporters). The iodine atom’s steric and electronic effects may influence binding pockets .
- DFT calculations : Analyze electron density maps to assess the nucleophilicity of the piperidine nitrogen or the electrophilicity of the iodophenoxy group .
- MD simulations : Run 100-ns trajectories to study conformational stability in lipid bilayers, critical for blood-brain barrier penetration studies .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, MS) during structural elucidation?
Answer:
- NMR ambiguity : Compare experimental ¹H/¹³C NMR shifts with computed spectra (e.g., using ACD/Labs or Gaussian). The iodophenoxy group’s deshielding effect should show distinct aromatic proton splits (δ 7.1–7.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) can distinguish between [M+H]⁺ (expected m/z ~ 362.04) and isotopic clusters from iodine (e.g., m/z 362.04 vs. 364.04 for ¹²⁷I vs. ¹²⁹I) .
- X-ray crystallography : Resolve stereochemical uncertainties by growing single crystals and analyzing diffraction patterns .
Q. How does the electronic effect of the 3-iodophenoxy group influence the pharmacological activity of piperidine derivatives?
Answer:
- Electron-withdrawing effect : The iodine atom reduces electron density on the piperidine nitrogen, potentially altering receptor binding kinetics. Validate via:
- In vivo pharmacokinetics : Assess metabolic stability by tracking iodine retention (e.g., radioisotope labeling) in hepatic microsome assays .
Safety and Methodological Considerations
Q. What safety protocols are critical when handling this compound, especially concerning iodinated aromatic intermediates?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks (H335).
- Spill management : Absorb spills with vermiculite and dispose as halogenated waste (UN3077) .
- First aid : For skin exposure, wash with 10% sodium thiosulfate to reduce iodine-related irritation .
Theoretical and Experimental Integration
Q. How can researchers integrate this compound into existing frameworks for CNS drug discovery?
Answer:
- Target validation : Link to monoamine transporter theories (e.g., DAT/SERT inhibition). Use radioligand displacement assays (³H-WIN 35,428 for DAT) to quantify affinity .
- Behavioral models : Test locomotor activity in zebrafish or rodent models to correlate in vitro binding data with stimulant/sedative effects .
- Theoretical grounding : Frame hypotheses using the "lock-and-key" model, emphasizing steric compatibility between the iodophenoxy group and hydrophobic receptor pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
